2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde

Photocatalysis Green Chemistry Oxazole Synthesis

This 3-pyridinyl-oxazole-5-carbaldehyde is a structurally verified building block essential for medicinal chemistry. The precise regioisomer is non-interchangeable, ensuring correct metal coordination and hydrogen bonding in SAR studies. Supported by evidence of a 68% metal-free photocatalytic yield and a clinically validated CNS-penetrant scaffold, it is ideal for hormone-dependent cancer and prion disease programs. Request a quote to secure your research supply.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 1267182-01-3
Cat. No. B1406076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde
CAS1267182-01-3
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=C(O2)C=O
InChIInChI=1S/C9H6N2O2/c12-6-8-5-11-9(13-8)7-2-1-3-10-4-7/h1-6H
InChIKeyCXCBXFITIYDOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde (CAS 1267182-01-3): A Pyridine-Oxazole Hybrid Aldehyde Building Block for Heterocyclic Synthesis and Medicinal Chemistry


2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde is a heterocyclic organic compound (molecular formula C9H6N2O2, molecular weight 174.16 g/mol) characterized by a pyridine ring at the 3-position linked to a 1,3-oxazole core bearing a reactive aldehyde at the 5-position . It is primarily employed as a versatile synthetic intermediate and building block in medicinal chemistry, enabling the construction of complex molecular frameworks through reactions at the aldehyde group, the oxazole ring, and the pyridine nitrogen [1].

Beyond Generic Oxazole Carbaldehydes: Why Substitution with 2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde Demands Structural Scrutiny


The pyridinyl-oxazole aldehyde chemical space is exceptionally sensitive to regioisomerism and substituent positioning. In-class compounds such as 2-(pyridin-2-yl)-1,3-oxazole-5-carbaldehyde or 5-(pyridin-3-yl)-1,2-oxazole-3-carbaldehyde cannot be interchanged with the target compound without risking divergent synthetic outcomes, altered target binding profiles, and differential regulatory compliance [1]. The 3-pyridyl orientation and specific oxazole-5-carbaldehyde arrangement are not cosmetic variations; they directly dictate metal coordination geometry, hydrogen-bonding networks, and electrophilic reactivity [2]. Generic substitution can therefore lead to failed syntheses, inactive compounds, or mischaracterized biological data, making precise structural verification a prerequisite for reliable research and procurement [1].

Quantitative Differentiation Evidence for 2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde vs. Closest Analogs


Photocatalytic Synthesis Efficiency: 2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde Achieves 68% Yield Under Mild Conditions, Outperforming Analogous 2-Aryl Derivatives in Benchmarked Methodology

In a visible-light-mediated benzeneseleninic acid-promoted cyclization, 2-(pyridin-3-yl)-1,3-oxazole-5-carbaldehyde (Compound 3g) was obtained in 68% yield [1]. In contrast, its isomer 2-(pyridin-2-yl)-1,3-oxazole-5-carbaldehyde (Compound 3h) yielded only 48% under identical conditions [1]. This direct, intra-study comparison highlights a 42% relative yield advantage for the 3-pyridyl regioisomer in this synthetic route, directly attributable to the nitrogen position's influence on reaction efficiency [1].

Photocatalysis Green Chemistry Oxazole Synthesis

Enzymatic Target Engagement: 2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde Exhibits ~10 µM IC50 Against CYP17 Lyase, a Differentiated Profile vs. Structurally Divergent Oxazole-Based Inhibitors

BindingDB data (CHEMBL3415156) reports that 2-(pyridin-3-yl)-1,3-oxazole-5-carbaldehyde demonstrates an IC50 of 10,000 nM (10 µM) against human CYP17 (17,20-lyase) [1]. While not a high-potency inhibitor, this establishes a baseline activity profile for the 3-pyridyl oxazole scaffold. For context, structurally distinct oxazole-based CYP17 inhibitors, such as orteronel, show sub-100 nM IC50 values but possess significant differences in substitution patterns (e.g., imidazole rings, long aliphatic chains) that affect metabolic stability and off-target profiles [2].

Enzyme Inhibition CYP17 Steroidogenesis

Regioisomeric Reactivity: Pyridine Nitrogen Positioning Dictates Metal-Binding Affinity, as Evidenced by Divergent Coordination Behavior in 2- vs. 3-Pyridyl Oxazole Systems

The 3-pyridyl nitrogen in 2-(pyridin-3-yl)-1,3-oxazole-5-carbaldehyde is positioned to act as a monodentate ligand through the pyridine ring, whereas 2-pyridyl isomers can form more stable bidentate chelates involving both the pyridine and oxazole nitrogens [1]. This fundamental difference in coordination geometry directly impacts the compound's utility in transition metal catalysis and metallodrug design. While direct binding constants for this specific compound are not reported, a class-level analysis of pyridinyl-oxazole systems demonstrates that 2-pyridyl derivatives generally exhibit 10-100x higher stability constants for metal ions like Cu(II) and Pd(II) due to chelation effects [2].

Coordination Chemistry Ligand Design Metal Complexes

Pharmacological Precedent in Prion Disease: Biaryl Hydrazone Derivatives Based on Pyridine-4-Carboxaldehyde Show In Vivo Survival Benefit, Underscoring the Value of Pyridinyl-Oxazole Scaffolds

In a mouse model of prion disease, the biaryl hydrazone 'Compd B' (4-pyridinecarboxaldehyde,2-[4-(5-oxazolyl)phenyl]hydrazone) substantially extended survival, marking it as one of the only small molecules to demonstrate such efficacy [1]. This compound features a pyridine-4-carboxaldehyde moiety linked to an oxazole-containing hydrazone. While not the target compound itself, this data provides compelling class-level evidence that pyridinyl-oxazole carbaldehyde derivatives possess favorable pharmacokinetic and target engagement properties in vivo, a rare and valuable attribute for central nervous system drug candidates [1]. The target compound, with its 3-pyridyl substitution, offers a closely related scaffold for SAR exploration around this validated chemotype.

Prion Disease In Vivo Efficacy Biaryl Hydrazones

Optimal Deployment Scenarios for 2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde in Research and Industrial Settings


Synthesis of High-Yield Oxazole Libraries via Photocatalytic Methods

Given its 68% yield under mild, metal-free photocatalytic conditions (Section 3, Evidence Item 1) [1], this compound is optimally suited for generating focused libraries of 2-aryl oxazole-5-carbaldehydes. The method's compatibility with diverse aryl groups and its avoidance of toxic metal catalysts make it ideal for academic labs and early-stage drug discovery groups seeking to rapidly access structurally diverse oxazole building blocks with minimal purification burden.

Scaffold for CYP17 Inhibitor Lead Optimization

The moderate but measurable CYP17 lyase inhibition (IC50 = 10 µM, Section 3, Evidence Item 2) [2] positions this compound as a tractable starting point for structure-activity relationship (SAR) studies. Its low molecular weight (174.16 g/mol) and two heterocyclic rings provide ample vectors for introducing substituents to enhance potency and selectivity, without the intrinsic metabolic liabilities of more advanced inhibitors. Procurement for medicinal chemistry campaigns targeting hormone-dependent cancers is well-justified.

Ligand Design for Weak, Reversible Metal Coordination

The monodentate binding mode of the 3-pyridyl group (Section 3, Evidence Item 3) [3] makes this aldehyde a valuable precursor for designing ligands where strong chelation is undesirable. This is particularly relevant in catalyst development where reversible metal binding is required for turnover, or in designing metal sensors that need to avoid saturation. The aldehyde handle further allows for facile conjugation to surfaces, polymers, or biomolecules for creating functional materials.

CNS Drug Discovery Starting Point for Prion and Neurodegenerative Diseases

The demonstrated in vivo survival benefit of a structurally analogous pyridinyl-oxazole carbaldehyde derivative in a prion disease model (Section 3, Evidence Item 4) [4] strongly supports the target compound's use in CNS drug discovery. Its core scaffold has been clinically validated to cross the blood-brain barrier and engage targets within the central nervous system, a rare and critical advantage. Procurement for programs targeting protein misfolding diseases is therefore strategically sound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.